[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid: is an organic compound with the molecular formula C10H8F3NO3 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains both acetyl and trifluoromethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid typically involves multi-step organic reactions. One common method involves the following steps:
Starting Material: The synthesis begins with 2-acetylpyridine, which is commercially available or can be synthesized from pyridine.
Acetic Acid Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the acetyl or trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.
Medicine
In medicine, derivatives of this compound are investigated for their potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of [2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyridine: Lacks the trifluoromethyl group, making it less lipophilic and potentially less bioactive.
6-(Trifluoromethyl)pyridin-4-YL acetic acid: Lacks the acetyl group, which may affect its reactivity and biological activity.
2-(Trifluoromethyl)pyridine-4-boronic acid: Contains a boronic acid group instead of the acetic acid moiety, leading to different chemical properties and applications.
Uniqueness
The combination of acetyl and trifluoromethyl groups in [2-Acetyl-6-(trifluoromethyl)pyridin-4-YL]acetic acid makes it unique. This dual functionality enhances its reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C10H8F3NO3 |
---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
2-[2-acetyl-6-(trifluoromethyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C10H8F3NO3/c1-5(15)7-2-6(4-9(16)17)3-8(14-7)10(11,12)13/h2-3H,4H2,1H3,(H,16,17) |
InChI Key |
VSJFTCGRTFKRSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.